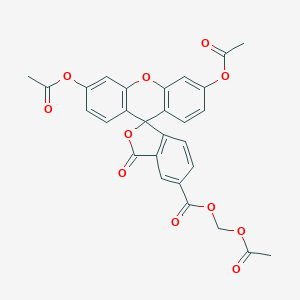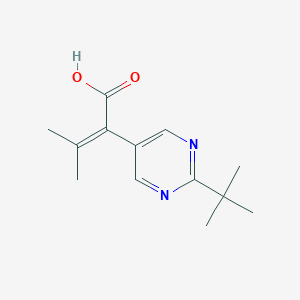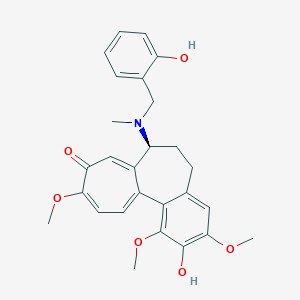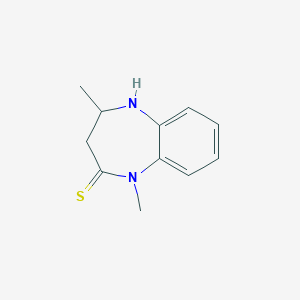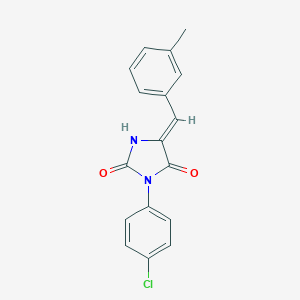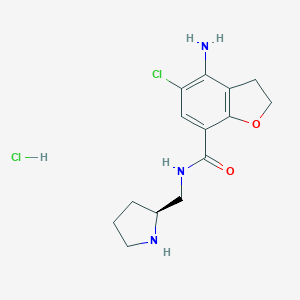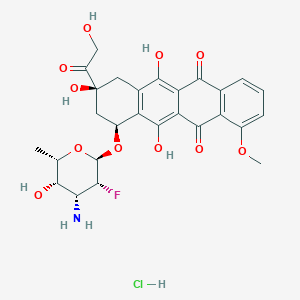
7(O)-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7(O)-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone, commonly referred to as AD 32, is a synthetic anthracycline antibiotic that has shown promising results in scientific research applications. AD 32 is a derivative of the well-known chemotherapy drug, doxorubicin. However, AD 32 has been modified to reduce its toxicity and improve its efficacy, making it a potential candidate for cancer treatment.
Mecanismo De Acción
AD 32 exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, inhibiting DNA replication and transcription, leading to cell cycle arrest and apoptosis. AD 32 also generates reactive oxygen species, leading to oxidative stress and further inducing apoptosis.
Efectos Bioquímicos Y Fisiológicos
AD 32 has been shown to have minimal cardiotoxicity, a significant concern with anthracycline antibiotics. It also has a low potential for causing myelosuppression, a common side effect of chemotherapy drugs. AD 32 has been shown to be well-tolerated in animal studies, with no significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AD 32 has several advantages for lab experiments. It is stable in solution, making it easy to handle and store. It also has a long half-life, allowing for prolonged exposure to cancer cells. However, AD 32 is not readily available commercially, and its synthesis is complex and time-consuming.
Direcciones Futuras
There are several potential future directions for AD 32 research. One area of interest is the development of AD 32 derivatives that further improve its efficacy and reduce toxicity. Another potential direction is the investigation of AD 32 in combination with other chemotherapy drugs to enhance its anticancer effects. Additionally, AD 32 could potentially be used in combination with immunotherapy to improve the overall response rate in cancer treatment.
Métodos De Síntesis
AD 32 is synthesized through a multi-step process that involves the modification of doxorubicin. The process includes the protection of the doxorubicin molecule, followed by the introduction of the fluorine atom and the amino group. The final step involves the deprotection of the molecule to obtain AD 32.
Aplicaciones Científicas De Investigación
AD 32 has been extensively studied in scientific research applications. It has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. AD 32 has also been shown to overcome drug resistance, a significant challenge in cancer treatment.
Propiedades
Número CAS |
119288-23-2 |
|---|---|
Nombre del producto |
7(O)-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone |
Fórmula molecular |
C27H29ClFNO11 |
Peso molecular |
598 g/mol |
Nombre IUPAC |
(7S,9S)-7-[(2R,3R,4R,5S,6S)-4-amino-3-fluoro-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H28FNO11.ClH/c1-9-21(32)20(29)19(28)26(39-9)40-13-7-27(37,14(31)8-30)6-11-16(13)25(36)18-17(23(11)34)22(33)10-4-3-5-12(38-2)15(10)24(18)35;/h3-5,9,13,19-21,26,30,32,34,36-37H,6-8,29H2,1-2H3;1H/t9-,13-,19+,20-,21+,26-,27-;/m0./s1 |
Clave InChI |
LVKDCZXXBAOPQZ-KFDLDNLPSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)N)O.Cl |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)N)O.Cl |
SMILES canónico |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)N)O.Cl |
Otros números CAS |
119288-23-2 |
Sinónimos |
7(O)-(3-amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone 7(O)-(3-amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone 7-ATFTA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



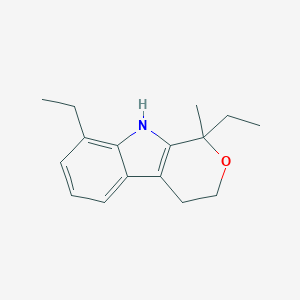
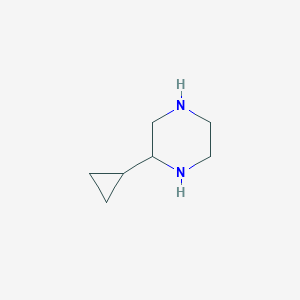
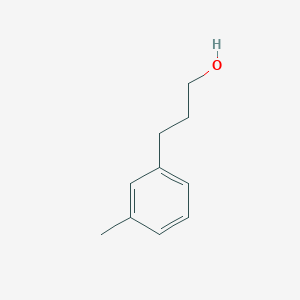
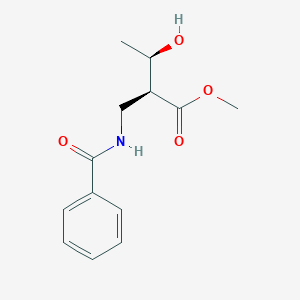
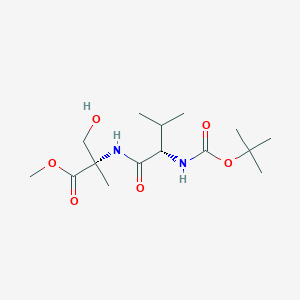
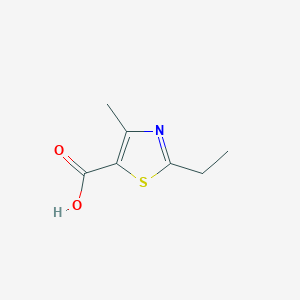
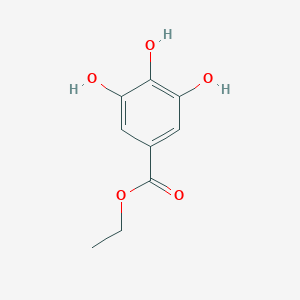
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
